![molecular formula C14H17N3O2S B5693332 N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)
N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide, commonly known as DMS-10, is a sulfamide compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.
Wirkmechanismus
DMS-10 inhibits CA IX by binding to its active site, preventing the conversion of carbon dioxide to bicarbonate. This disrupts the pH balance of the tumor microenvironment, leading to decreased tumor growth and increased sensitivity to chemotherapy and radiation.
Biochemical and Physiological Effects:
DMS-10 has been shown to reduce tumor growth and metastasis in animal models of cancer. It also increases the sensitivity of cancer cells to chemotherapy and radiation. In addition, DMS-10 has been investigated for its potential as a diagnostic tool for cancer imaging, as it selectively binds to CA IX in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of DMS-10 is its specificity for CA IX, making it a valuable tool for studying the role of this enzyme in cancer biology. However, its potency and selectivity can also be a limitation, as it may not be effective against all types of cancer. In addition, DMS-10 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are many potential future directions for research on DMS-10. One area of focus could be on optimizing its synthesis method for large-scale production. Another direction could be on developing new analogs of DMS-10 with improved potency and selectivity. In addition, further studies are needed to investigate the safety and efficacy of DMS-10 in humans, and to explore its potential as a diagnostic tool for cancer imaging. Overall, DMS-10 has great potential as a therapeutic and diagnostic agent in the fight against cancer.
Synthesemethoden
The synthesis of DMS-10 involves the reaction of 4-(4-pyridinylmethyl)benzaldehyde with N,N-dimethylsulfamide in the presence of a base catalyst. The resulting product is then purified by column chromatography. This synthesis method has been optimized for high yield and purity, making DMS-10 readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
DMS-10 has been extensively studied for its potential as an anticancer agent. CA IX is overexpressed in hypoxic regions of solid tumors, and its inhibition has been shown to reduce tumor growth and metastasis. DMS-10 has also been investigated for its potential as a diagnostic tool for cancer imaging, as CA IX is a biomarker for many types of cancer.
Eigenschaften
IUPAC Name |
4-[[4-(dimethylsulfamoylamino)phenyl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17(2)20(18,19)16-14-5-3-12(4-6-14)11-13-7-9-15-10-8-13/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYCGBPOALQZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6977903 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

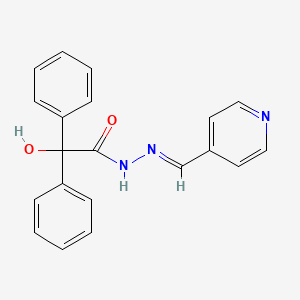
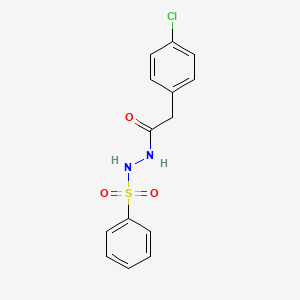
![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)
![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
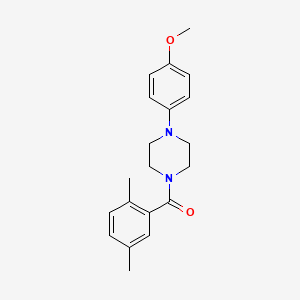
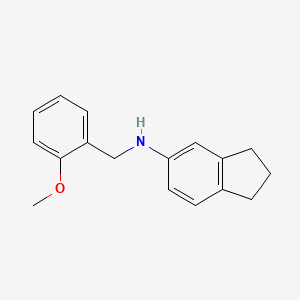
![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)
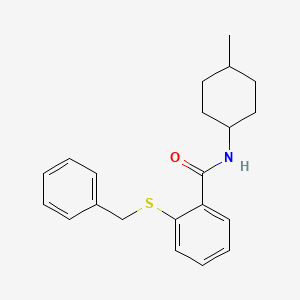
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)

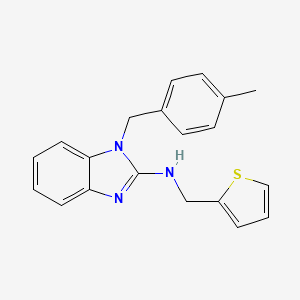
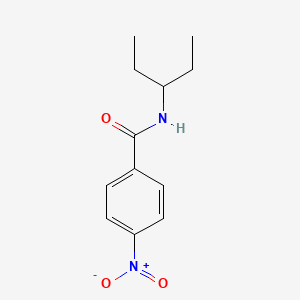
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)